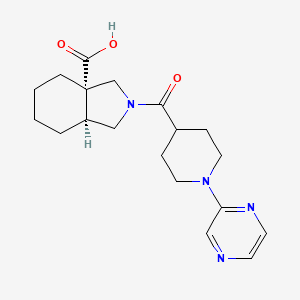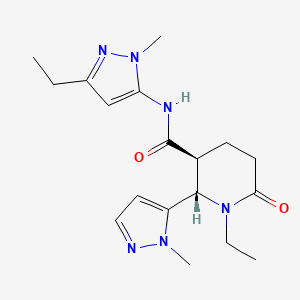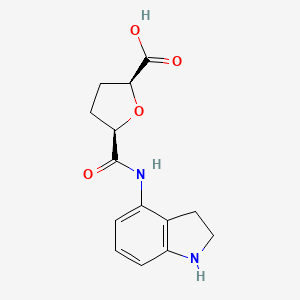![molecular formula C16H19ClN2O4 B7341868 (2S,5R)-5-[2-(3-chlorophenyl)piperazine-1-carbonyl]oxolane-2-carboxylic acid](/img/structure/B7341868.png)
(2S,5R)-5-[2-(3-chlorophenyl)piperazine-1-carbonyl]oxolane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,5R)-5-[2-(3-chlorophenyl)piperazine-1-carbonyl]oxolane-2-carboxylic acid, also known as OPC-163493, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives, which have been found to possess a wide range of biological activities, including antipsychotic, anxiolytic, and antidepressant effects.
作用機序
The exact mechanism of action of (2S,5R)-5-[2-(3-chlorophenyl)piperazine-1-carbonyl]oxolane-2-carboxylic acid is not fully understood, but it is believed to act as a selective serotonin 5-HT1A receptor agonist. Activation of the 5-HT1A receptor has been shown to produce anxiolytic, antidepressant, and antipsychotic effects, which may explain the therapeutic potential of this compound.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects. In animal models, it has been found to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic, antidepressant, and antipsychotic effects. Additionally, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons in the brain.
実験室実験の利点と制限
One advantage of (2S,5R)-5-[2-(3-chlorophenyl)piperazine-1-carbonyl]oxolane-2-carboxylic acid is its high selectivity for the 5-HT1A receptor, which may reduce the risk of unwanted side effects. Additionally, it has been found to have a favorable safety profile in animal studies. However, one limitation of this compound is its relatively low potency, which may require higher doses for therapeutic effects.
将来の方向性
There are several potential future directions for research on (2S,5R)-5-[2-(3-chlorophenyl)piperazine-1-carbonyl]oxolane-2-carboxylic acid. One area of interest is its potential use in the treatment of anxiety and mood disorders, particularly in combination with other medications. Additionally, further research is needed to fully understand the mechanism of action of this compound, and to identify any potential long-term effects or safety concerns. Finally, the development of more potent derivatives of this compound may improve its therapeutic potential.
合成法
The synthesis of (2S,5R)-5-[2-(3-chlorophenyl)piperazine-1-carbonyl]oxolane-2-carboxylic acid involves the reaction of 3-chlorobenzoyl chloride with piperazine in the presence of a base, followed by the reaction of the resulting intermediate with ethyl glyoxylate. The final product is obtained after purification by column chromatography. The yield of the synthesis is about 30%, and the purity of the product is >99%.
科学的研究の応用
(2S,5R)-5-[2-(3-chlorophenyl)piperazine-1-carbonyl]oxolane-2-carboxylic acid has been extensively studied for its potential therapeutic applications, particularly in the field of psychiatry. It has been found to possess anxiolytic and antidepressant effects in animal models, and has shown promise in the treatment of anxiety and mood disorders in humans. Additionally, this compound has been shown to have antipsychotic effects, and may be useful in the treatment of schizophrenia and other psychotic disorders.
特性
IUPAC Name |
(2S,5R)-5-[2-(3-chlorophenyl)piperazine-1-carbonyl]oxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4/c17-11-3-1-2-10(8-11)12-9-18-6-7-19(12)15(20)13-4-5-14(23-13)16(21)22/h1-3,8,12-14,18H,4-7,9H2,(H,21,22)/t12?,13-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSPHIQCSQTRGI-IUZLNWEFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1C(=O)N2CCNCC2C3=CC(=CC=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](O[C@H]1C(=O)N2CCNCC2C3=CC(=CC=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(azetidin-1-yl)-N-[4-(pyridin-2-ylamino)cyclohexyl]pyridine-3-carboxamide](/img/structure/B7341790.png)
![(2R,6R)-2-[3-(3-bromo-1-benzothiophen-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethylmorpholine](/img/structure/B7341793.png)

![N-[(1R,2R)-2-methylsulfanylcyclohexyl]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxamide](/img/structure/B7341811.png)
![(3S)-N-[[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl]-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide](/img/structure/B7341812.png)
![(3S)-N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide](/img/structure/B7341822.png)

![N-[(1R)-1-(4-chlorophenyl)ethyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide](/img/structure/B7341824.png)

![[2-(difluoromethyl)pyrazol-3-yl]-[(3S)-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl]methanone](/img/structure/B7341851.png)
![[(3S)-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl]-(4-pyrazol-1-ylpyridin-2-yl)methanone](/img/structure/B7341865.png)
![8-fluoro-7-methoxy-N-[(2S,3R)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]quinazolin-4-amine](/img/structure/B7341871.png)

![1-[2-(cyclopropylmethyl)pyrimidin-5-yl]-3-[(2S,3R)-2-pyridin-3-yloxolan-3-yl]urea](/img/structure/B7341879.png)